![molecular formula C17H29ClN4O B2802130 3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1331235-26-7](/img/structure/B2802130.png)
3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, an imidazole ring, a piperazine ring, and a propanone group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular formula of the compound is C17H29ClN4O, with an average mass of 340.891 Da and a monoisotopic mass of 340.203003 Da . The molecule is non-planar as indicated by the dihedral angles between the heteroaryl rings .Physical And Chemical Properties Analysis
The compound is predicted to have a boiling point of 362.8±35.0 °C and a density of 1.20±0.1 g/cm3 . It is also predicted to have a pKa of 7.03±0.31 .Wissenschaftliche Forschungsanwendungen
Metabolic Characterization and Excretion
Research involving compounds structurally related to "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" has focused on understanding their metabolism and excretion in humans. For example, Sharma et al. (2019) studied the metabolism and excretion of PF-04991532, a hepatoselective glucokinase activator, revealing insights into its metabolic pathways, including acyl glucuronidation, amide bond hydrolysis, and oxidative metabolism. This study emphasizes the importance of metabolic characterization for novel therapeutic agents, suggesting similar research applications for the compound (Sharma et al., 2019).
Pharmacological Applications in Neurological and Mental Health Disorders
Compounds with the piperazine moiety, akin to the described compound, have been evaluated for their potential in treating neurological and mental health disorders. For instance, research by Kędzierska et al. (2019) on arylpiperazine derivatives showed anxiolytic-like effects, implicating the GABAergic and 5-HT systems. This suggests that compounds like "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" could be explored for their therapeutic potential in anxiety and mood disorders (Kędzierska et al., 2019).
Role in Metabolic Disorders
The investigation into metabolic disorders, particularly type 2 diabetes mellitus, has included the study of compounds similar to "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride". Sharma et al. (2015) detailed the circulating metabolite profile of PF-04991532, indicating its hepatoselective glucokinase activator properties which could inform the research applications of the compound for metabolic disorder treatments (Sharma et al., 2015).
Toxicological and Safety Evaluations
Toxicological assessments form a crucial part of the research applications of new chemical entities. Studies like those on prochloraz imidazole fungicide highlight the importance of understanding the acute and chronic effects of chemical compounds on human health, suggesting a similar need for rigorous safety evaluations for "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" to determine its safety profile (Chen et al., 2013).
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c1-2-19-10-9-18-17(19)21-13-11-20(12-14-21)16(22)8-7-15-5-3-4-6-15;/h9-10,15H,2-8,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXANILLXQBOKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.